1-(Azetidin-3-yl)-4-methylpiperazine

Description

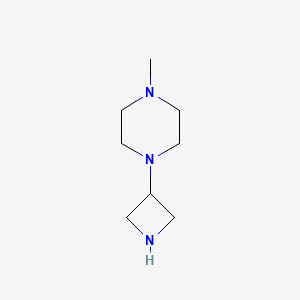

1-(Azetidin-3-yl)-4-methylpiperazine is a bicyclic amine compound comprising a piperazine ring substituted with a methyl group at the 4-position and an azetidine (a 3-membered nitrogen-containing heterocycle) at the 1-position. Its molecular formula is C₈H₁₇N₃, with a molecular weight of 155.25 g/mol. The SMILES notation is CN1CCN(CC1)C2CNC2, and its InChIKey is YOYKUPAOANVPBB-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKUPAOANVPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609300 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302355-82-4 | |

| Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related piperazine derivatives, focusing on ring systems , substituents , synthetic routes , and biological activities .

Table 1: Structural and Functional Comparison

Key Findings:

Ring Size and Reactivity :

- The 3-membered azetidine in this compound introduces greater ring strain compared to 6-membered piperidine (e.g., 1-Methyl-4-piperidin-4-ylpiperazine) . This strain may enhance nucleophilic reactivity or alter binding to biological targets.

- Piperazine derivatives with bulkier substituents (e.g., benzhydryl in Cyclizine) exhibit antihistaminic activity due to enhanced lipophilicity and receptor interactions .

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro in BD1063) improve sigma receptor binding affinity and selectivity .

- Thiocarbamoyl groups (e.g., 1-(4-fluorophenylthiocarbamoyl)-4-methylpiperazine) enhance herbicide safening by modulating acetolactate synthase (ALS) activity in plants .

Pharmacological Diversity :

- BD1063 acts as a sigma-1 receptor antagonist, reversing dystonia in rodent models .

- Cyclizine ’s benzhydryl group facilitates histamine H1 receptor blockade, underpinning its antiemetic use .

- 1-(2-Chlorobenzyl)-4-methylpiperazine selectively inhibits cytochrome P450 2A13, a target for lung cancer chemoprevention .

Synthetic Accessibility :

Biological Activity

1-(Azetidin-3-yl)-4-methylpiperazine is a piperazine derivative characterized by its unique azetidine ring structure. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 178.27 g/mol. The compound's structural features include:

- Azetidine Ring: A four-membered ring containing one nitrogen atom.

- Piperazine Ring: A six-membered ring with two nitrogen atoms.

These structural components contribute to its reactivity and biological interactions.

Pharmacological Potential

This compound has been investigated for various pharmacological effects, including:

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes in the body. Potential mechanisms include:

- Inhibition of Enzyme Activity: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: By interacting with neurotransmitter receptors, the compound may modulate synaptic transmission, influencing both excitatory and inhibitory signals in the nervous system.

Case Studies

Recent studies have explored the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

- Anticancer Studies: A study on similar piperazine derivatives demonstrated significant anti-proliferative effects on cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer), with IC50 values ranging from 0.85 to 3.32 µM .

- Neuropharmacological Research: Investigations into piperazine derivatives have shown promise in treating conditions like anxiety and depression by modulating serotonin levels in animal models.

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| This compound | Azetidine + Piperazine rings | Potential neuroactive and anticancer properties |

| 4-Methylpiperazine | Piperazine ring only | Used as a solvent; some neuroactive properties |

| 1-(3-Azetidinyl)-4-methylpiperazine | Similar ring structures | Exhibits distinct biological activity against cancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.